molecular formula C14H13BrN4O B2371521 (3-Bromophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone CAS No. 2309572-43-6

(3-Bromophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

Cat. No.: B2371521
CAS No.: 2309572-43-6
M. Wt: 333.189
InChI Key: OXMLAKDANYXWAU-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a complex organic compound that features a bromophenyl group, a pyrimidinylamino group, and an azetidinylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidinone Ring: This step involves the cyclization of a suitable precursor to form the azetidinone ring. Common reagents include azetidinone precursors and cyclizing agents under controlled temperature and pressure conditions.

    Introduction of the Pyrimidinylamino Group: The pyrimidinylamino group is introduced through a nucleophilic substitution reaction. This step often requires the use of pyrimidine derivatives and suitable catalysts.

    Bromination: The bromophenyl group is introduced via bromination of the phenyl ring using brominating agents such as bromine or N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3-Bromophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone
  • (3-Bromophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)propanone

Uniqueness

(3-Bromophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

(3-bromophenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN4O/c15-11-4-1-3-10(7-11)13(20)19-8-12(9-19)18-14-16-5-2-6-17-14/h1-7,12H,8-9H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMLAKDANYXWAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)Br)NC3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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